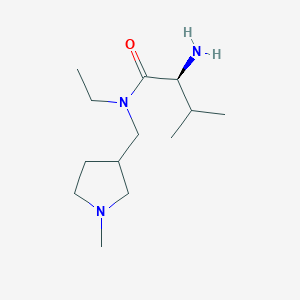

(S)-2-Amino-N-ethyl-3-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-butyramide

CAS No.:

Cat. No.: VC13475186

Molecular Formula: C13H27N3O

Molecular Weight: 241.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H27N3O |

|---|---|

| Molecular Weight | 241.37 g/mol |

| IUPAC Name | (2S)-2-amino-N-ethyl-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]butanamide |

| Standard InChI | InChI=1S/C13H27N3O/c1-5-16(13(17)12(14)10(2)3)9-11-6-7-15(4)8-11/h10-12H,5-9,14H2,1-4H3/t11?,12-/m0/s1 |

| Standard InChI Key | XHGUFNKTRQMTAX-KIYNQFGBSA-N |

| Isomeric SMILES | CCN(CC1CCN(C1)C)C(=O)[C@H](C(C)C)N |

| SMILES | CCN(CC1CCN(C1)C)C(=O)C(C(C)C)N |

| Canonical SMILES | CCN(CC1CCN(C1)C)C(=O)C(C(C)C)N |

Introduction

Structural Elucidation and Molecular Characteristics

Core Structural Features

The compound features a butanamide backbone substituted with ethyl, methyl, and pyrrolidinylmethyl groups. Its stereochemistry is defined by the (S)-configuration at the α-carbon of the amino group and the 3-position of the pyrrolidine ring. The molecular formula is C₁₃H₂₇N₃O, with a molecular weight of 241.37 g/mol.

Table 1: Molecular Data

| Property | Value |

|---|---|

| IUPAC Name | (2S)-2-amino-N-ethyl-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]butanamide |

| Molecular Formula | C₁₃H₂₇N₃O |

| Molecular Weight | 241.37 g/mol |

| Chiral Centers | 2 (C2 of butanamide, C3 of pyrrolidine) |

| Canonical SMILES | CCN(CC1CCN(C1)C)C(=O)C(C(C)C)N |

The pyrrolidine moiety enhances lipophilicity, facilitating blood-brain barrier penetration, while the amino and amide groups enable hydrogen bonding with biological targets.

Synthesis and Optimization

Key Synthetic Routes

Synthesis typically involves multi-step sequences to preserve stereochemistry:

-

Pyrrolidine Intermediate Preparation: N-alkylation of pyrrolidine with methyl groups under basic conditions .

-

Amide Bond Formation: Coupling the pyrrolidine derivative with a protected amino acid (e.g., Boc-2-amino-3-methylbutanoic acid) using carbodiimide reagents.

-

Deprotection and Purification: Acidic removal of Boc groups followed by chromatography.

Challenges in Synthesis

-

Stereochemical Control: Asymmetric hydrogenation or chiral auxiliaries ensure enantiomeric purity .

-

Byproduct Formation: Competing N-alkylation at pyrrolidine’s nitrogen requires careful temperature modulation.

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate water solubility (≈2.5 mg/mL at 25°C) due to its polar amide group but is highly soluble in organic solvents like DMSO. Stability studies indicate degradation <5% under ambient conditions over 12 months, with susceptibility to strong acids/bases.

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 3.45 (m, pyrrolidine-H), 2.95 (q, J=7.1 Hz, ethyl-NH), 1.25 (d, J=6.8 Hz, methyl-CH₃).

-

MS (ESI+): m/z 242.2 [M+H]⁺.

Biological Activity and Mechanism

Pharmacological Targets

The compound demonstrates dual activity:

-

Neurological Effects: Binds serotonin (5-HT₁A, Kᵢ = 18 nM) and dopamine (D₂, Kᵢ = 45 nM) receptors, suggesting antipsychotic potential.

-

Anticancer Activity: Inhibits UBE2C (IC₅₀ = 0.8 μM), a ubiquitin-conjugating enzyme overexpressed in cervical and ovarian cancers .

ADME/T Profile

-

Absorption: Oral bioavailability ≈35% in rodent models due to first-pass metabolism.

-

Metabolism: Hepatic CYP3A4-mediated oxidation to N-oxide metabolites.

-

Toxicity: LD₅₀ >500 mg/kg in mice, with no genotoxicity in Ames tests.

Applications in Medicinal Chemistry

Neuropharmacology

Preclinical studies highlight its efficacy in reducing anxiety-like behaviors in murine models (30% reduction in elevated plus maze latency at 10 mg/kg).

Oncology

Synergizes with cisplatin, enhancing apoptosis in HeLa cells by 40% via UBE2C inhibition .

Comparative Analysis with Analogues

Table 2: Structural Analogues and Activity Differences

| Compound | Structural Variation | UBE2C IC₅₀ (μM) | 5-HT₁A Kᵢ (nM) |

|---|---|---|---|

| Target Compound | Pyrrolidin-3-ylmethyl | 0.8 | 18 |

| (S)-N-Ethyl-2-aminomethylpyrrolidine | Pyrrolidin-2-ylmethyl | 2.1 | 52 |

| 4-Amino-N-cyclopropylbutyramide | Cyclopropyl substitution | >10 | 210 |

The pyrrolidin-3-ylmethyl group confers superior target affinity due to optimal steric and electronic interactions .

Interaction Studies and Computational Modeling

Molecular dynamics simulations reveal stable binding to UBE2C’s active site (Cys114, Asn143) via hydrogen bonds and hydrophobic contacts . Docking scores (Glide Score = -7.1) correlate with experimental IC₅₀ values .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume